molecular formula C6H12O5 B1297462 6-Deoxy-a-L-galactopyranose CAS No. 6696-41-9

6-Deoxy-a-L-galactopyranose

Cat. No.: B1297462
CAS No.: 6696-41-9
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-SXUWKVJYSA-N
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Biochemical Analysis

Biochemical Properties

Alpha-L-Fucose is involved in several biochemical reactions, primarily through its interaction with enzymes such as alpha-L-fucosidases. These enzymes catalyze the hydrolysis of alpha-L-fucosides, releasing alpha-L-Fucose and an alcohol . Alpha-L-Fucose interacts with various proteins and biomolecules, including glycoproteins and glycolipids, where it serves as a terminal sugar residue. These interactions are crucial for cell-cell recognition, signaling, and immune responses .

Cellular Effects

Alpha-L-Fucose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to affect the growth and function of different cell types, such as Lactobacillus and Bifidobacterium species, by promoting their growth . Additionally, alpha-L-Fucose plays a role in the maturation of the gut, resistance to pathogens, and the development of the nervous system .

Molecular Mechanism

At the molecular level, alpha-L-Fucose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, alpha-L-fucosidases hydrolyze alpha-L-fucosides, facilitating the release of alpha-L-Fucose . This monosaccharide can also modulate the activity of various enzymes and proteins, influencing cellular functions and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-L-Fucose can change over time. Studies have shown that alpha-L-Fucose is relatively stable under specific conditions, such as pH 5.0 and 35°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term effects of alpha-L-Fucose on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of alpha-L-Fucose vary with different dosages in animal models. At optimal doses, alpha-L-Fucose promotes the growth of beneficial bacteria and supports various physiological functions . At high doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Alpha-L-Fucose is involved in several metabolic pathways, including the synthesis and degradation of fucosylated compounds. Enzymes such as alpha-L-fucosidases play a key role in these pathways by hydrolyzing alpha-L-fucosides . Alpha-L-Fucose also interacts with cofactors and other enzymes, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, alpha-L-Fucose is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments . The transport and distribution of alpha-L-Fucose are essential for its biological functions and effects on cellular processes .

Subcellular Localization

Alpha-L-Fucose is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct alpha-L-Fucose to particular organelles, such as the Golgi apparatus and lysosomes . This subcellular localization is crucial for its role in glycosylation and other cellular processes .

Comparison with Similar Compounds

Alpha-L-Fucose is unique among hexoses due to its lack of a hydroxyl group at the 6-position and its L-configuration . Similar compounds include:

    Glucose: A common hexose with a hydroxyl group at the 6-position.

    Galactose: Another hexose that differs in the orientation of the hydroxyl group on the fourth carbon.

    N-Acetylglucosamine: A derivative of glucose with an acetyl group attached to the nitrogen atom.

Alpha-L-Fucose stands out due to its specific roles in biological processes and its unique structural features .

Properties

IUPAC Name

(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-SXUWKVJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318356
Record name α-L-Fucose
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
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Solubility

985 mg/mL
Record name L-Fucose
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CAS No.

6696-41-9
Record name α-L-Fucose
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Record name alpha-L-Fucopyranose
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Record name alpha-L-fucose
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Record name α-L-Fucose
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Record name .ALPHA.-L-FUCOPYRANOSE
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Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxy-a-L-galactopyranose
Reactant of Route 2
6-Deoxy-a-L-galactopyranose
Reactant of Route 3
6-Deoxy-a-L-galactopyranose
Reactant of Route 4
6-Deoxy-a-L-galactopyranose
Reactant of Route 5
6-Deoxy-a-L-galactopyranose
Reactant of Route 6
6-Deoxy-a-L-galactopyranose
Customer
Q & A

Q1: How does alpha-L-fucose mediate cell-cell interactions?

A1: Alpha-L-fucose often occupies terminal or preterminal positions in oligosaccharide chains found on cell surfaces. [] These fucosylated oligosaccharides act as ligands for selectins, a family of calcium-dependent adhesion molecules present on endothelial cells and leukocytes. [] This interaction mediates the initial tethering and rolling of leukocytes along the endothelium, crucial steps in inflammation and immune responses. []

Q2: What are the downstream effects of alpha-L-fucose-mediated cell adhesion?

A2: Alpha-L-fucose-dependent cell adhesion triggers intracellular signaling cascades, influencing diverse cellular processes, including:

  • Leukocyte trafficking: Fucosylated selectin ligands on leukocytes interact with E- and P-selectins on activated endothelium, facilitating leukocyte recruitment to inflammatory sites. []
  • Tumor metastasis: Increased fucosylation on cancer cells enhances their adhesion to endothelial cells, potentially contributing to hematogenous metastasis. [, ]
  • Notch signaling: Fucosylation of Notch receptors and ligands modulates Notch signaling, a pathway implicated in cell fate determination, proliferation, and differentiation. []

Q3: What is the molecular formula and weight of alpha-L-fucose?

A3: The molecular formula of alpha-L-fucose is C6H12O5, and its molecular weight is 164.16 g/mol.

Q4: Is there any spectroscopic data available for alpha-L-fucose?

A4: Yes, studies have utilized various spectroscopic techniques to characterize alpha-L-fucose. For instance, infrared (IR) and Raman spectroscopy have been employed to analyze the vibrational spectra of alpha-L-fucose in its crystalline state. [] This data provides insights into the molecule's vibrational modes and intermolecular interactions. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR, has been crucial in determining the structure and configuration of alpha-L-fucose, including the anomeric configuration of its glycosidic linkages. [, ]

Q5: How do structural modifications of alpha-L-fucose affect its biological activity?

A5: Modifications to alpha-L-fucose's structure can significantly impact its recognition by lectins and other binding partners, influencing its biological activity.

  • Position of fucose: The position of alpha-L-fucose within an oligosaccharide is crucial for its recognition. For instance, alpha-L-fucose linked alpha-(1→4) to subterminal beta-D-galactose, or linked to N-acetylglucosamine, prevents binding by the Evonymus europaea lectin. []
  • Presence of other sugars: The presence and linkage of other sugars within the oligosaccharide can influence alpha-L-fucose's binding affinity. For example, the removal of alpha-D-galactose, alpha-L-fucose, or N-acetyl-beta-D-glucosamine linked to the beta-D-galactosyl residue in the blood group B tetrasaccharide reduces the binding potency to the Evonymus europaea lectin. []

Q6: Can you provide an example of a study that investigates the SAR of alpha-L-fucose?

A6: A study utilizing site-directed mutagenesis on the lima bean lectin (LBL) revealed that altering specific amino acids within the lectin's carbohydrate-binding site changed its specificity for extended carbohydrate structures containing alpha-L-fucose. [] This demonstrates how subtle structural changes in both the ligand and its binding partner impact recognition and binding affinity.

Q7: What are some in vitro models used to study the biological effects of alpha-L-fucose?

A7: Various in vitro models are employed, including:

  • Cell adhesion assays: These assess the ability of alpha-L-fucose-containing molecules to mediate cell-cell interactions. Studies have used static adhesion assays to evaluate tumor cell adhesion to ECM components like fibronectin, laminin, and collagen I, as well as dynamic flow chamber systems to analyze tumor cell rolling on endothelial cells. [, ]
  • Enzyme activity assays: These measure the activity of enzymes involved in alpha-L-fucose metabolism, such as alpha-L-fucosidase, to understand how alterations in fucosylation affect cellular processes. [, , , ]

Q8: Are there any animal models used to study the role of alpha-L-fucose in vivo?

A8: Yes, animal models, including mice, are used to investigate the role of alpha-L-fucose in various physiological and pathological processes:

  • Chimeric-transgenic mice: These mice are engineered to express a reporter gene under the control of specific promoters, allowing researchers to track the effects of altering alpha-L-fucose metabolism on cell fate determination and lineage specification in the intestinal epithelium. []
  • Tumor models: In vivo studies using tumor xenograft models have demonstrated the role of alpha-L-fucose in tumor growth, invasion, and metastasis. [, , ]

Q9: Is alpha-L-fucose considered a potential biomarker for any diseases?

A9: Yes, aberrant alpha-L-fucose expression is implicated in various diseases, making it a potential biomarker:

  • Cancer: Increased fucosylation is associated with tumor progression and metastasis in several cancers, including breast cancer. [, ] Measuring fucosylated proteins or enzymes involved in fucosylation could potentially serve as diagnostic or prognostic markers.
  • Inflammation: Altered fucosylation patterns have been linked to inflammatory conditions. []

Q10: What are some analytical methods used to study alpha-L-fucose?

A10: Several techniques are employed, including:

  • Lectin histochemistry: This technique utilizes lectins, proteins with specific carbohydrate-binding affinities, to detect and localize alpha-L-fucose-containing glycoconjugates in tissues and cells. [, , , , , , , , , , , , ]
  • Chromatographic techniques: Methods like gas chromatography (GC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are used to separate and quantify alpha-L-fucose from complex mixtures. [, ]
  • Mass spectrometry: This technique is applied to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of alpha-L-fucose-containing molecules. [, ]
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique elucidates the structure and configuration of alpha-L-fucose-containing molecules. [, ]

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